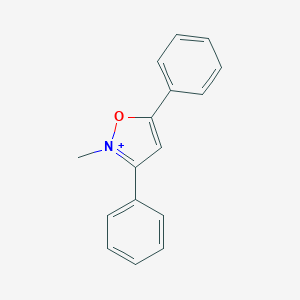
2-Methyl-3,5-diphenylisoxazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,5-diphenylisoxazol-2-ium is a useful research compound. Its molecular formula is C16H14NO+ and its molecular weight is 236.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
Anticancer Activity
One of the primary research focuses on 2-Methyl-3,5-diphenylisoxazol-2-ium is its potential as an anticancer agent. Studies have shown that compounds within the isoxazole family exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of isoxazole demonstrate significant inhibition of tumor cell growth, making them candidates for further development as anticancer drugs .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects often involves the induction of apoptosis in cancer cells. This process can be mediated through the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis .
Antimicrobial Properties
Antibacterial and Antifungal Activity
Research has also highlighted the antimicrobial properties of this compound. Studies have shown that this compound exhibits activity against a range of bacterial and fungal pathogens. For example, certain derivatives have been tested against Candida albicans and various bacterial strains, showing promising results in inhibiting their growth .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a building block for advanced polymer materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and composite materials .
Case Study 1: Anticancer Efficacy
A comprehensive study conducted by the National Cancer Institute evaluated the efficacy of various isoxazole derivatives, including this compound. The results demonstrated that these compounds had a mean growth inhibition (GI) value significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on testing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent .
Data Tables
| Application Area | Activity | Tested Organisms/Cell Lines | Outcome |
|---|---|---|---|
| Anticancer | Cytotoxicity | Various cancer cell lines | Significant inhibition observed |
| Antimicrobial | Bactericidal | Staphylococcus aureus, E. coli | Comparable MIC to antibiotics |
| Material Science | Polymer enhancement | N/A | Improved thermal stability |
Propiedades
Fórmula molecular |
C16H14NO+ |
|---|---|
Peso molecular |
236.29g/mol |
Nombre IUPAC |
2-methyl-3,5-diphenyl-1,2-oxazol-2-ium |
InChI |
InChI=1S/C16H14NO/c1-17-15(13-8-4-2-5-9-13)12-16(18-17)14-10-6-3-7-11-14/h2-12H,1H3/q+1 |
Clave InChI |
HCUJQTLQWUXRCI-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C[N+]1=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















